
Haloperidol-d4 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Haloperidol and its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Haloperidol-d4 N-Oxide involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Haloperidol molecule. This process typically includes the oxidation of Haloperidol in the presence of deuterium oxide (D2O) and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of deuterium at specific positions in the molecule. The final product is purified using techniques such as chromatography to achieve the desired purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized forms.
Reduction: Reduction back to Haloperidol or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Deuterium oxide (D2O), methanol (CH3OH), dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which are used to study the metabolic pathways and pharmacokinetics of the parent compound .
Scientific Research Applications
Haloperidol-d4 N-Oxide is extensively used in scientific research, including:
Chemistry: As a tracer in studies of drug metabolism and pharmacokinetics.
Biology: To investigate the biological effects of Haloperidol and its derivatives.
Medicine: In the development of new antipsychotic drugs and to understand the metabolic pathways of existing drugs.
Industry: Used in the production of isotopically labeled compounds for research and development
Mechanism of Action
Haloperidol-d4 N-Oxide exerts its effects primarily through the antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The compound also affects other receptors, including dopamine D3 and D4, and to some extent, serotonin 5HT2A receptors .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: The parent compound, widely used as an antipsychotic.
Chlorpromazine: Another antipsychotic with similar dopamine receptor antagonism.
Fluphenazine: A potent antipsychotic with a similar mechanism of action
Uniqueness
Haloperidol-d4 N-Oxide is unique due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This isotopic labeling provides insights into the drug’s behavior in biological systems, which is not possible with non-labeled compounds .
Properties
Molecular Formula |
C21H23ClFNO3 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI Key |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CC[N+](CC2)(CCCC(=O)C3=CC=C(C=C3)F)[O-])O)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![(1S,2S,5R)-2-[4-[2-(oxan-4-yl)ethoxy]benzoyl]-5-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12427331.png)

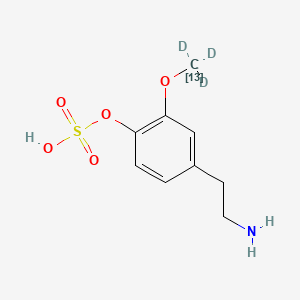
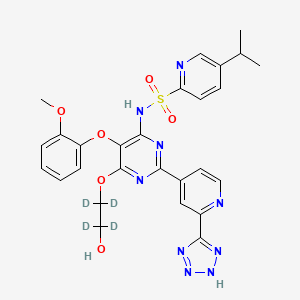
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
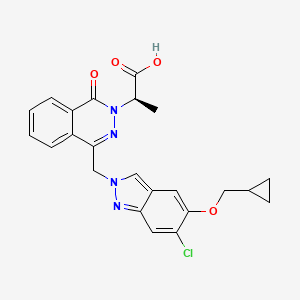
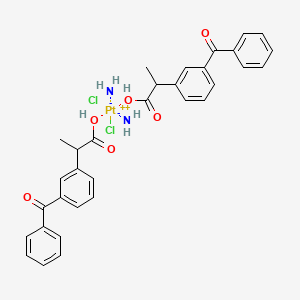


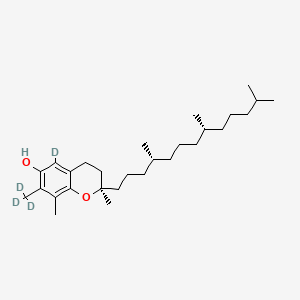
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
